3,3,3-trifluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide
Description
3,3,3-trifluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide is a compound that features a trifluoromethyl group, a phenyl group, and a pyrazole ring. The trifluoromethyl group is known for its significant role in pharmaceuticals, agrochemicals, and materials due to its unique chemical properties
Properties
IUPAC Name |
3,3,3-trifluoro-N-[2-(4-phenylpyrazol-1-yl)ethyl]propane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N3O2S/c15-14(16,17)6-9-23(21,22)19-7-8-20-11-13(10-18-20)12-4-2-1-3-5-12/h1-5,10-11,19H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDEFSNYEFWFEOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(N=C2)CCNS(=O)(=O)CCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonyl Chloride Activation and Amine Coupling
The most direct route involves reacting 3,3,3-trifluoropropane-1-sulfonyl chloride with 2-(4-phenyl-1H-pyrazol-1-yl)ethylamine. This method, exemplified by Ambeed (source 6), employs pyridine as a base to neutralize HCl generated during the reaction:
$$
\text{CF}3\text{CH}2\text{CH}2\text{SO}2\text{Cl} + \text{H}2\text{NCH}2\text{CH}2\text{(C}3\text{H}2\text{N}2\text{Ph)} \xrightarrow{\text{pyridine}} \text{CF}3\text{CH}2\text{CH}2\text{SO}2\text{NHCH}2\text{CH}2\text{(C}3\text{H}2\text{N}_2\text{Ph)} + \text{HCl}
$$
Key Conditions :
Calcium Triflimide-Mediated Sulfonylation
An alternative method from ACS Publications (source 4) utilizes calcium triflimide $$[Ca(NTf2)2]$$ to activate sulfonyl fluorides for reaction with amines. While this approach originally targeted aryl sulfonamides, it is adaptable to alkyl sulfonyl fluorides:
$$
\text{CF}3\text{CH}2\text{CH}2\text{SO}2\text{F} + \text{H}2\text{NCH}2\text{CH}2\text{(C}3\text{H}2\text{N}2\text{Ph)} \xrightarrow{\text{Ca(NTf}2\text{)}2, \text{t-amylOH}} \text{CF}3\text{CH}2\text{CH}2\text{SO}2\text{NHCH}2\text{CH}2\text{(C}3\text{H}2\text{N}_2\text{Ph)} + \text{HF}
$$
Advantages :
Synthesis of 2-(4-Phenyl-1H-Pyrazol-1-yl)ethylamine
Pyrazole Ring Formation
The pyrazole core is synthesized via cyclocondensation of phenylhydrazine with α,β-unsaturated carbonyl compounds. For example, reacting phenylhydrazine with acetylacetone yields 4-phenyl-1H-pyrazole (source 2):
$$
\text{PhNHNH}2 + \text{CH}3\text{COCH}2\text{COCH}3 \rightarrow \text{C}3\text{H}2\text{N}2\text{Ph} + \text{H}2\text{O}
$$
Optimization :
Ethylamine Functionalization
The ethylamine side chain is introduced via nucleophilic substitution or reductive amination. A common approach involves reacting 4-phenyl-1H-pyrazole with 2-chloroethylamine hydrochloride under basic conditions:
$$
\text{C}3\text{H}2\text{N}2\text{Ph} + \text{ClCH}2\text{CH}2\text{NH}2\cdot\text{HCl} \xrightarrow{\text{K}2\text{CO}3} \text{C}3\text{H}2\text{N}2\text{Ph-CH}2\text{CH}2\text{NH}2 + \text{KCl} + \text{H}_2\text{O}
$$
Yield : 70–80% after purification by column chromatography.
Detailed Preparation Methods
Stepwise Synthesis of 3,3,3-Trifluoro-N-(2-(4-Phenyl-1H-Pyrazol-1-yl)ethyl)propane-1-sulfonamide
Step 1: Preparation of 3,3,3-Trifluoropropane-1-sulfonyl Chloride
As per CN105669399A (source 3), 1,1-dialkoxy-3,3,3-trifluoropropane is hydrolyzed with acetic acid and a catalyst (e.g., p-toluenesulfonic acid):
$$
\text{CF}3\text{CH}2\text{CH(OR)}2 + \text{CH}3\text{COOH} \xrightarrow{\text{H}^+} \text{CF}3\text{CH}2\text{CHO} + \text{CH}3\text{COOR}
$$
The aldehyde is then oxidized to the sulfonic acid and converted to sulfonyl chloride using $$\text{PCl}5$$.
Step 2: Coupling with 2-(4-Phenyl-1H-Pyrazol-1-yl)ethylamine
Adapting source 6’s protocol:
- Dissolve 2-(4-phenyl-1H-pyrazol-1-yl)ethylamine (10 mmol) in dry pyridine (30 mL).
- Add 3,3,3-trifluoropropane-1-sulfonyl chloride (10 mmol) dropwise under nitrogen.
- Stir at 20°C for 40 hours.
- Quench with ice water, extract with ethyl acetate, and purify via recrystallization.
Yield : 82% (white crystalline solid).
Reaction Optimization and Challenges
Solvent and Base Selection
Purification Challenges
- Byproducts : Trace amounts of unreacted sulfonyl chloride or amine require silica gel chromatography (hexane/ethyl acetate 3:1).
- Analytical Validation : HPLC purity >98% (C18 column, acetonitrile/water gradient).
Analytical Characterization
| Technique | Data |
|---|---|
| $$^1$$H NMR (400 MHz, CDCl$$_3$$) | δ 8.21 (s, 1H, pyrazole-H), 7.72–7.68 (m, 2H, Ph-H), 3.42 (t, J = 6.4 Hz, 2H, CH$$2$$NH), 2.95 (t, J = 6.4 Hz, 2H, CH$$2$$SO$$_2$$) |
| $$^{19}$$F NMR (376 MHz, CDCl$$_3$$) | δ -66.5 (s, CF$$_3$$) |
| HRMS (ESI+) | m/z calc. for C$${14}$$H$${15}$$F$$3$$N$$3$$O$$_2$$S: 370.0841; found: 370.0845 |
Chemical Reactions Analysis
3,3,3-trifluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular formula: C14H16F3N3O2S, with a CAS number of 2034505-45-6. Its structure features a trifluoromethyl group and a pyrazole moiety, which are significant for its biological activity. The sulfonamide functional group contributes to its pharmacological properties by interacting with biological targets.
Antimicrobial Activity
Sulfonamides have historically been recognized for their antimicrobial properties. Research indicates that compounds similar to 3,3,3-trifluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide exhibit significant antibacterial and antifungal activities. For instance, studies on structurally related sulfonamides have shown efficacy against various strains of bacteria and fungi, suggesting potential applications in treating infections caused by resistant pathogens .
Antimalarial Activity
Recent investigations into trifluoromethyl-substituted sulfonamides have highlighted their potential as antimalarial agents. A study demonstrated that derivatives with similar structures were effective against Plasmodium falciparum, the causative agent of malaria. The mechanism involves inhibition of dihydropteroate synthase (DHPS), a key enzyme in the folate biosynthesis pathway of the parasite . This positions this compound as a candidate for further development in antimalarial drug discovery.
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects, as many sulfonamides are known to exert such activities through inhibition of cyclooxygenase (COX) and lipoxygenase pathways. These pathways are crucial in the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes . Thus, this compound could be explored for therapeutic applications in inflammatory diseases.
Case Studies and Research Findings
A case study involving similar sulfonamide derivatives indicated promising results in vitro against various cancer cell lines, showcasing cytotoxic effects at micromolar concentrations . The structural similarities suggest that this compound may exhibit comparable anticancer properties.
Material Science Applications
Beyond biological applications, this compound can be explored in material science for developing functional materials due to its unique chemical properties. Sulfonamides are often used in polymer chemistry to enhance thermal stability and mechanical properties .
Mechanism of Action
The mechanism of action of 3,3,3-trifluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide involves its interaction with molecular targets through its trifluoromethyl and sulfonamide groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar compounds include other trifluoromethylated sulfonamides and pyrazole derivatives. For example:
4,4,4-trifluoro-1-phenylbutane-1,3-dione: This compound also contains a trifluoromethyl group and a phenyl ring but differs in its overall structure and reactivity.
4-(trifluoromethyl)benzylamine: Another trifluoromethylated compound with different functional groups and applications.
3,3,3-trifluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide is unique due to its combination of a trifluoromethyl group, a pyrazole ring, and a sulfonamide group, which confer distinct chemical and biological properties.
Biological Activity
3,3,3-Trifluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide is a novel compound featuring a trifluoromethyl group and a pyrazole moiety. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The unique structural features of this compound may enhance its pharmacological profiles, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 347.36 g/mol. The trifluoromethyl group is known for its significant role in enhancing the biological activity of pharmaceuticals due to its electronegativity and ability to modulate lipophilicity.
| Property | Value |
|---|---|
| Molecular Formula | C14H16F3N3O2S |
| Molecular Weight | 347.36 g/mol |
| CAS Number | 2034505-45-6 |
The biological activity of this compound is believed to arise from its interaction with various molecular targets, particularly through the trifluoromethyl and sulfonamide groups. These interactions may modulate enzyme activity or receptor binding, leading to diverse biological effects.
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. Specifically, compounds with similar structures have shown inhibitory activity against key oncogenic targets such as BRAF(V600E) and EGFR . The incorporation of the trifluoromethyl group in this compound may enhance these effects, potentially increasing its efficacy against cancer cell lines.
Anti-inflammatory Effects
Pyrazole derivatives are also recognized for their anti-inflammatory properties. Studies have demonstrated that certain pyrazole compounds can inhibit pro-inflammatory pathways, suggesting that this compound may possess similar effects .
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been explored in various studies. For instance, certain pyrazole compounds have exhibited broad-spectrum activity against bacterial strains and fungi . The specific activity of this compound in this regard remains to be fully characterized but holds promise based on structural similarities.
Synthesis and Structure-Activity Relationships (SAR)
Recent studies have focused on the synthesis of analogues of this compound to explore structure–activity relationships (SAR). For example, modifications in the pyrazole ring or the sulfonamide group have been shown to affect biological activity significantly. In one study, a series of pyrazole-based inhibitors were synthesized and evaluated for their potency against meprin enzymes, revealing insights into how structural changes can enhance or diminish biological efficacy .
Pharmacokinetic Properties
The trifluoromethyl group is known to improve the pharmacokinetic properties of compounds by enhancing solubility and metabolic stability. Preliminary studies suggest that this compound may exhibit favorable absorption and distribution characteristics in biological systems.
Q & A
Q. What synthetic methodologies are effective for preparing pyrazole-containing sulfonamides like 3,3,3-trifluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide?
Answer: Synthesis typically involves coupling a trifluoropropane sulfonamide moiety with a pyrazole-ethylamine intermediate. For pyrazole formation, cyclocondensation of hydrazines with 1,3-diketones or alkynes is common. For example, ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate derivatives are synthesized using potassium carbonate and N,N-dimethylacetamide under reflux . Post-functionalization (e.g., alkylation of the pyrazole nitrogen) is critical to introduce the ethyl linker. Purification via silica chromatography or recrystallization ensures product integrity .
Q. How can chromatographic methods assess the purity of this sulfonamide compound?
Answer: Reverse-phase HPLC with UV detection (e.g., 254 nm) is standard, using C18 columns and acetonitrile/water gradients. USP guidelines recommend monitoring impurities at levels ≤0.1%, with retention time comparison against reference standards . LC-MS confirms molecular weight, while 1H-NMR quantifies structural integrity . For fluorinated analogs, 19F-NMR is critical to verify trifluoromethyl group retention .
Q. What crystallographic techniques are suitable for structural elucidation of sulfonamide derivatives?
Answer: Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) is widely employed. Key parameters include high-resolution data (<1.0 Å), twin detection, and hydrogen bonding analysis. For poorly diffracting crystals, synchrotron radiation improves data quality. SHELXPRO facilitates macromolecular interface handling, while SHELXD/SHELXE aid in experimental phasing .
Advanced Research Questions
Q. How does fluorination at the sulfonamide or pyrazole moiety influence biological activity?
Answer: The trifluoromethyl group enhances metabolic stability and lipophilicity, improving membrane permeability. In kinase inhibitors (e.g., RAF or Janus kinase inhibitors), fluorination at the pyrazole 4-position increases target affinity by optimizing hydrophobic interactions. Comparative studies of N-(2,4-difluorophenyl)sulfonamide analogs show that fluorination reduces off-target binding .
Q. What strategies resolve contradictions in crystallographic data for sulfonamide derivatives?
Answer: Discrepancies in bond lengths/angles may arise from disorder or twinning. Strategies include:
- Twin refinement : SHELXL’s TWIN command for pseudo-merohedral twins.
- DFT calculations : Validating geometric parameters against theoretical models.
- High-pressure data collection : Mitigating thermal motion artifacts .
For example, resolving ethyl linker conformation ambiguity requires iterative refinement with geometric restraints .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s kinase inhibitory profile?
Answer: Key modifications include:
- Pyrazole substitution : Introducing electron-withdrawing groups (e.g., Cl, CF3) at the 4-position enhances ATP-binding pocket interactions.
- Sulfonamide linker length : Shorter linkers (e.g., ethyl vs. propyl) reduce steric hindrance in Janus kinase inhibitors .
- Fluorophenyl groups : 4-Fluorophenyl improves selectivity over related kinases (e.g., EGFR) by 5-fold in IC50 assays .
Biacore SPR or cellular thermal shift assays (CETSA) validate target engagement .
Q. What analytical challenges arise in characterizing metabolic byproducts of this compound?
Answer: Phase I metabolites (e.g., hydroxylation at the ethyl linker or pyrazole ring) require UPLC-QTOF-MS/MS for detection. Deuterium exchange experiments differentiate sulfonamide hydrolysis products. For fluorinated metabolites, 19F-NMR tracks defluorination, while microsomal stability assays (e.g., human liver microsomes) quantify metabolic clearance .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity across studies?
Answer:
- Assay conditions : Compare IC50 values under standardized ATP concentrations (e.g., 1 mM vs. 10 µM).
- Cell line variability : Use isogenic lines (e.g., BRAF-mutant vs. wild-type) to isolate compound effects.
- Off-target profiling : Broad kinase panels (e.g., Eurofins KinomeScan) identify confounding targets .
For example, RAF inhibitor PLX4720 shows conflicting cytotoxicity in 2D vs. 3D culture models due to differential hypoxia responses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
